molecular formula C9H14F2N4O2 B11734140 tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate

tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B11734140
M. Wt: 248.23 g/mol
InChI Key: NRYOQCYIKVHIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with an amino group and a difluoromethyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate can be achieved through multiple synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with 1-methyl-1H-pyrazol-5-amine.

    Nitrosation and Reduction: The starting material undergoes nitrosation followed by reduction to yield the corresponding amine.

    Esterification: The amine is then esterified to form the corresponding ester.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.

    Condensation: The protected amine is then condensed with difluoromethylating agents to introduce the difluoromethyl group.

    Deprotection: Finally, the Boc group is removed to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and difluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

tert-Butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C9H14F2N4O2

Molecular Weight

248.23 g/mol

IUPAC Name

tert-butyl N-[3-amino-1-(difluoromethyl)pyrazol-4-yl]carbamate

InChI

InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-5-4-15(7(10)11)14-6(5)12/h4,7H,1-3H3,(H2,12,14)(H,13,16)

InChI Key

NRYOQCYIKVHIIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.